molecular formula C8H3ClF3N B14119855 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine

Cat. No.: B14119855
M. Wt: 205.56 g/mol
InChI Key: KQIXGMQMHASTBN-UHFFFAOYSA-N
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Description

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloroethynyl group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethynyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines.

Scientific Research Applications

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloroethynyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloroethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry for the development of drugs with specific mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloroethynyl)-6-(trifluoromethyl)pyridine is unique due to the combination of the chloroethynyl and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

IUPAC Name

2-(2-chloroethynyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H3ClF3N/c9-5-4-6-2-1-3-7(13-6)8(10,11)12/h1-3H

InChI Key

KQIXGMQMHASTBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C#CCl

Origin of Product

United States

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